Ethyl 2-ethoxyacetimidate hydrochloride

Description

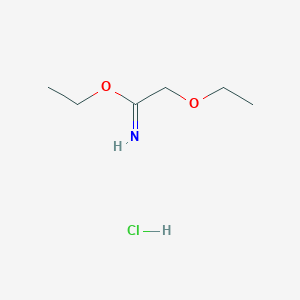

Ethyl 2-ethoxyacetimidate hydrochloride (chemical formula: C₄H₁₀N₂O·HCl) is an amidine derivative characterized by an ethoxy-substituted acetimidate group and a hydrochloride salt. Structurally, it consists of an ethyl ester backbone with an ethoxy moiety (-OCH₂CH₃) attached to the acetimidate functional group (NH-C=O), stabilized by hydrochloric acid . This compound is typically utilized as a reactive intermediate in organic synthesis, particularly in the preparation of heterocycles, peptide mimetics, and amidine-containing pharmaceuticals. Its hydrochloride form enhances water solubility and stability, facilitating its use in aqueous or polar solvent-based reactions .

Key properties include:

- Molecular weight: ~138.56 g/mol (calculated from C₄H₁₀N₂O·HCl).

- Functional groups: Ethoxy, acetimidate, and hydrochloride.

- Solubility: High solubility in water and polar solvents due to ionic interactions.

- Applications: Intermediate in drug discovery, biochemical probes, and crosslinking agents.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

ethyl 2-ethoxyethanimidate;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H |

InChI Key |

AHUFQALUVKWWMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=N)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of ethanol to acetic acid using catalysts such as Au/TiO2.

Reduction: This reaction can be used to convert the compound into its corresponding amine.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .

Major Products Formed

The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .

Scientific Research Applications

Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biological molecules for research purposes.

Industry: It is used in the production of fine chemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-ethoxyacetimidate hydrochloride belongs to a class of amidine hydrochlorides. Below, it is compared with three analogs based on structural features, physicochemical properties, and applications.

Ethyl 2-chloroacetimidate hydrochloride

- Molecular formula: C₄H₉Cl₂NO .

- Molecular weight : 158.03 g/mol.

- Functional groups : Chloro (-Cl) and acetimidate.

- Key differences :

- The chloro substituent increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the ethoxy group in Ethyl 2-ethoxyacetimidate.

- Higher molecular weight (158.03 vs. 138.56 g/mol) due to chlorine atoms.

- Applications: Widely used in peptide coupling reactions and as a precursor for chlorinated heterocycles .

- Stability : Sensitive to moisture due to the labile chloro group, requiring anhydrous storage .

Ethyl acetimidate hydrochloride

- Molecular formula : C₃H₈N₂O·HCl .

- Molecular weight : 122.57 g/mol.

- Functional groups : Unsubstituted acetimidate.

- Key differences :

- Solubility : Exceptionally water-soluble but hygroscopic, necessitating desiccated storage.

Ethyl 2-aminodecanoate hydrochloride

- Molecular formula: C₁₂H₂₅NO₂·HCl .

- Molecular weight : 263.80 g/mol.

- Functional groups: Long-chain alkyl (decanoate) and primary amine.

- Key differences :

- Stability : Stable under acidic conditions due to the hydrochloride salt but prone to oxidation at the amine group.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability Considerations | Primary Applications |

|---|---|---|---|---|---|---|

| Ethyl 2-ethoxyacetimidate HCl | C₄H₁₀N₂O·HCl | 138.56 | Ethoxy, acetimidate | High in water | Stable in dry conditions | Organic synthesis intermediate |

| Ethyl 2-chloroacetimidate HCl | C₄H₉Cl₂NO | 158.03 | Chloro, acetimidate | Moderate in water | Moisture-sensitive | Peptide coupling, heterocycles |

| Ethyl acetimidate HCl | C₃H₈N₂O·HCl | 122.57 | Acetimidate | Very high in water | Hygroscopic | Protein modification |

| Ethyl 2-aminodecanoate HCl | C₁₂H₂₅NO₂·HCl | 263.80 | Decanoate, amine | Low in water | Oxidation-sensitive | Lipid-based drug delivery |

Research Findings and Industrial Relevance

- Reactivity Trends : this compound’s ethoxy group enhances steric hindrance, reducing unintended nucleophilic attacks compared to its chloro analog .

- Synthetic Utility : The chloro derivative (Ethyl 2-chloroacetimidate HCl) is preferred in peptide synthesis due to its higher reactivity, while the ethoxy variant is utilized in stable linker molecules for bioconjugation .

- Stability Challenges : Ethyl acetimidate hydrochloride’s hygroscopic nature limits its use in prolonged reactions, whereas Ethyl 2-ethoxyacetimidate HCl’s stability makes it suitable for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.